molecular formula C17H17NO3 B411772 N-(4-acetylphenyl)-2-phenoxypropanamide CAS No. 335205-02-2

N-(4-acetylphenyl)-2-phenoxypropanamide

Cat. No.: B411772
CAS No.: 335205-02-2
M. Wt: 283.32g/mol
InChI Key: VXSKWDQFWQTRKZ-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-phenoxypropanamide is a synthetic amide derivative characterized by a 4-acetylphenyl group attached to a phenoxypropanamide backbone. Its synthesis typically involves chloroacetylation of 4-aminoacetophenone, followed by reactions with phenoxypropanamide precursors under basic conditions (e.g., sodium ethoxide in ethanol) . This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing heterocyclic derivatives like pyridin-2-ones and thiophene carboxamides .

Properties

CAS No.

335205-02-2

Molecular Formula

C17H17NO3

Molecular Weight

283.32g/mol

IUPAC Name

N-(4-acetylphenyl)-2-phenoxypropanamide

InChI

InChI=1S/C17H17NO3/c1-12(19)14-8-10-15(11-9-14)18-17(20)13(2)21-16-6-4-3-5-7-16/h3-11,13H,1-2H3,(H,18,20)

InChI Key

VXSKWDQFWQTRKZ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
  • Structure : Features a 3-chlorophenethyl group and a 4-isobutylphenyl substituent.
  • Synthesis: Prepared via reaction of 2-(3-chlorophenyl)ethylamine with 2-(4-isobutylphenyl)propanoyl chloride, yielding a chlorine-containing ibuprofen analog .
  • The chlorine atom may increase metabolic stability .
(2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
  • Structure : Contains a nitro group and trifluoromethyl substituent on the phenyl ring, along with a hydroxy-methyl side chain.
  • The hydroxy group improves solubility compared to the acetylphenyl derivative .

Functional Group Modifications in the Propanamide Chain

N-{4-[(Isopropylamino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide
  • Structure: Includes isopropyl sulfamoyl and phenoxy groups.
  • Key Differences: The sulfamoyl group introduces hydrogen-bonding capacity and acidity, which could enhance interactions with biological targets like enzymes or receptors.
N-(4-Cyano-3-trifluoromethylphenyl)-3-ferrocenylmethoxy-2-hydroxy-2-methyl-propanamide
  • Structure: Incorporates a ferrocenylmethoxy group and cyano-trifluoromethylphenyl substituent.
  • Key Differences: The ferrocene moiety introduces redox activity, enabling applications in electrochemistry or anticancer therapies. The cyano group enhances dipole interactions, affecting solubility and crystallinity .

Heterocyclic Derivatives

Pyridin-2-one Derivatives (e.g., Compound 3 and 5)
  • Synthesis: Derived from N-(4-acetylphenyl)-2-cyanoacetamide via condensation with arylidene malononitrile, yielding pyridin-2-ones with dimethylaminophenyl and dicarbonitrile groups .
  • Key Differences: The pyridin-2-one core introduces aromaticity and planar geometry, favoring π-π stacking interactions. Yields (65–75%) suggest higher synthetic efficiency compared to non-heterocyclic analogs .

Implications for Research and Development

  • Pharmacological Potential: Compounds with electron-withdrawing groups (e.g., nitro, trifluoromethyl) show promise in targeting enzymes like cyclooxygenases .
  • Material Science : Ferrocene-containing derivatives may advance electrochemical sensor development .
  • Synthetic Efficiency : Pyridin-2-one derivatives demonstrate higher yields, suggesting scalability for industrial applications .

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